4-[(4,5-Dichloro-1,2-thiazole-3-carbonyl)amino]benzoic acid
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Overview
Description
4-[(4,5-Dichloro-1,2-thiazole-3-carbonyl)amino]benzoic acid is a complex organic compound that features a thiazole ring substituted with dichloro groups and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,5-Dichloro-1,2-thiazole-3-carbonyl)amino]benzoic acid typically involves the reaction of 4,5-dichloro-1,2-thiazole-3-carbonyl chloride with 4-aminobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4,5-Dichloro-1,2-thiazole-3-carbonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the thiazole ring.
Substitution: The chlorine atoms on the thiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as primary amines or thiols are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated thiazole derivatives.
Substitution: Thiazole derivatives with various substituents replacing the chlorine atoms.
Scientific Research Applications
4-[(4,5-Dichloro-1,2-thiazole-3-carbonyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(4,5-Dichloro-1,2-thiazole-3-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring and the benzoic acid moiety play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-[(4,5-Dichloro-1,2-thiazole-3-carbonyl)amino]benzoic acid: Unique due to the presence of both dichloro-thiazole and benzoic acid moieties.
4-[(4,5-Dichloro-1,2-thiazole-3-carbonyl)amino]phenol: Similar structure but with a phenol group instead of a benzoic acid moiety.
4-[(4,5-Dichloro-1,2-thiazole-3-carbonyl)amino]aniline: Contains an aniline group, offering different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The dichloro-thiazole ring provides reactivity towards various chemical transformations, while the benzoic acid moiety enhances its solubility and biological activity.
Properties
IUPAC Name |
4-[(4,5-dichloro-1,2-thiazole-3-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O3S/c12-7-8(15-19-9(7)13)10(16)14-6-3-1-5(2-4-6)11(17)18/h1-4H,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLKZMZUEJUWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=NSC(=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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